4-bromo-1-(cyclopentylmethyl)-1H-pyrazole 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1247517-52-7
VCID: VC3054563
InChI: InChI=1S/C9H13BrN2/c10-9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6H2
SMILES: C1CCC(C1)CN2C=C(C=N2)Br
Molecular Formula: C9H13BrN2
Molecular Weight: 229.12 g/mol

4-bromo-1-(cyclopentylmethyl)-1H-pyrazole

CAS No.: 1247517-52-7

Cat. No.: VC3054563

Molecular Formula: C9H13BrN2

Molecular Weight: 229.12 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1-(cyclopentylmethyl)-1H-pyrazole - 1247517-52-7

Specification

CAS No. 1247517-52-7
Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
IUPAC Name 4-bromo-1-(cyclopentylmethyl)pyrazole
Standard InChI InChI=1S/C9H13BrN2/c10-9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6H2
Standard InChI Key FFRMEPINJFSJDE-UHFFFAOYSA-N
SMILES C1CCC(C1)CN2C=C(C=N2)Br
Canonical SMILES C1CCC(C1)CN2C=C(C=N2)Br

Introduction

Chemical Properties and Structure

Basic Information

4-Bromo-1-(cyclopentylmethyl)-1H-pyrazole is characterized by the following properties:

PropertyValue
CAS Number1247517-52-7
Molecular FormulaC9H13BrN2
Molecular Weight229.12 g/mol
AppearanceNot specified in available sources
IUPAC Name4-bromo-1-(cyclopentylmethyl)-1H-pyrazole

Structural Features

The compound features a pyrazole core with two key substituents:

  • A bromine atom at the C4 position, which provides a reactive site for further chemical transformations

  • A cyclopentylmethyl group attached to the N1 position, which contributes to the compound's lipophilicity and steric properties

The structural arrangement of 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole can be compared to similar compounds like 4-bromo-1-cyclopropyl-1H-pyrazole, which has been more extensively studied. While both compounds share the 4-bromo-1H-pyrazole core, the difference in the N-substituent (cyclopentylmethyl versus cyclopropyl) likely results in distinct physical and chemical properties .

Predicted Physical Properties

Based on the properties of similar pyrazole derivatives, particularly 4-bromo-1-cyclopropyl-1H-pyrazole, the following physical properties can be estimated for 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole:

PropertyEstimated ValueBasis of Estimation
Physical StateLikely a liquid or low-melting solidBased on related compounds
Boiling PointApproximately 280-300°C at 760 mmHgExtrapolated from 4-bromo-1-cyclopropyl-1H-pyrazole (258.6°C)
DensityApproximately 1.5-1.7 g/cm³Estimated based on similar bromine-containing pyrazoles
Flash PointApproximately 120-130°CExtrapolated from 4-bromo-1-cyclopropyl-1H-pyrazole (110.2°C)
SolubilityLikely soluble in organic solvents such as DMF, DMSO, dichloromethane; limited solubility in waterTypical for brominated pyrazoles

It should be noted that these properties are predictions based on structural similarities and should be confirmed through experimental determination.

Synthesis Methods

Alternative Synthesis Approaches

Drawing from the synthesis methods for related compounds such as 4-bromo-1-cyclopropyl-1H-pyrazole, alternative approaches might include:

Microwave-Assisted Synthesis

A mixture of 4-bromo-1H-pyrazole, cyclopentylmethyl bromide (or equivalent), a suitable base (such as cesium carbonate), and an appropriate solvent (like DMF) could be subjected to microwave irradiation. This approach has been successfully employed for the synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole, yielding a 68% conversion . The reaction conditions might involve:

  • Temperature: 180°C

  • Reaction time: 1.5-2 hours

  • Purification: Silica gel flash chromatography with an appropriate solvent system (e.g., ethyl acetate/petroleum ether)

Conventional Heating Method

In the absence of microwave equipment, conventional heating could be employed, although this might require longer reaction times. The reaction mixture would typically include:

  • 4-Bromo-1H-pyrazole

  • Cyclopentylmethyl bromide or iodide (1.5-2 equivalents)

  • Base (typically K₂CO₃, Cs₂CO₃, or NaH)

  • Solvent (DMF, acetonitrile, or THF)

  • Reaction temperature: 80-100°C

  • Reaction time: 8-24 hours

Reverse Approach

An alternative approach might involve:

  • N-alkylation of pyrazole with cyclopentylmethyl halide

  • Bromination of the resulting 1-(cyclopentylmethyl)-1H-pyrazole at the C4 position

This approach might offer advantages in terms of regioselectivity and yield, depending on the specific reaction conditions and reagents employed.

Research Findings

Current Research Status

Based on the available literature, direct research on 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole appears limited. The compound is primarily referenced as a synthetic intermediate rather than as a subject of extensive biological or physical studies. This suggests that the compound's primary value lies in its utility for synthesizing more complex molecules rather than in its inherent biological activity.

Comparative Analysis with Related Compounds

A comparative analysis of 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole with structurally similar compounds can provide insights into its potential properties and applications:

CompoundKey DifferencesPotential Impact on Properties
4-Bromo-1-cyclopropyl-1H-pyrazole Cyclopropyl vs. cyclopentylmethyl at N1Cyclopentylmethyl likely increases lipophilicity and provides greater conformational flexibility
4-(Cyclopentylmethyl)-3-iodo-1H-pyrazoleIodine at C3 vs. bromine at C4Different reactivity profile; position of halogen affects electronic distribution
3-(1H-pyrazol-4-yl) pyridine derivatives More complex structure with pyridine moietyDifferent biological targets and activities
5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles Contains tetrazole and thiophene moietiesEnhanced biological activity, particularly anti-inflammatory

This comparative analysis highlights how structural modifications to the pyrazole core can significantly influence the compound's properties and potential applications. The unique combination of the cyclopentylmethyl group and bromine atom in 4-bromo-1-(cyclopentylmethyl)-1H-pyrazole likely confers specific properties that differentiate it from these related compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator